6-Bromo-5-methoxy-indan-1-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methoxy-indan-1-ylamine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO and a molecular weight of 278.57 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and an indan-1-ylamine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxyindan-1-ylamine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. The final product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
6-Bromo-5-methoxy-indan-1-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other by-products
Scientific Research Applications
6-Bromo-5-methoxy-indan-1-ylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways and receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
6-Bromo-5-methoxy-indan-1-ylamine hydrochloride can be compared with other similar compounds, such as:
5-Methoxyindan-1-ylamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindan-1-ylamine: Lacks the methoxy group, leading to variations in chemical properties and applications.
5-Bromo-2-methoxyphenethylamine: A structurally related compound with different substitution patterns, affecting its chemical behavior and research applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical and biological properties.
Properties
IUPAC Name |
6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11;/h4-5,9H,2-3,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWLSPRHRPHFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.